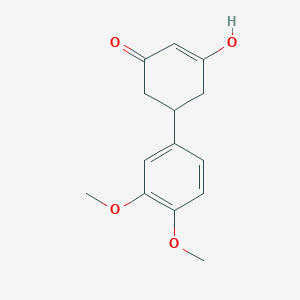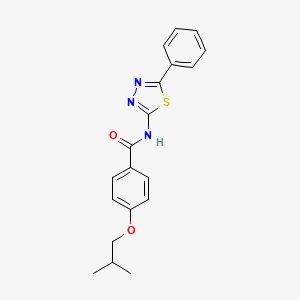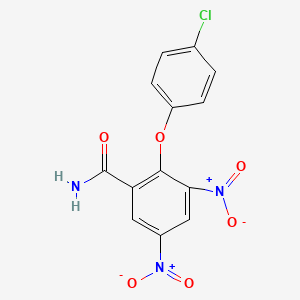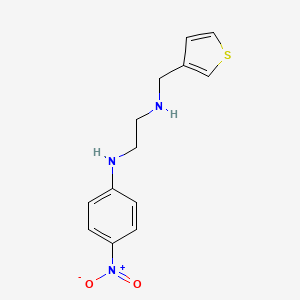
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C14H9BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a cyano group at the 3-position of the phenyl ring, and a hydroxyl group at the 2-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide typically involves the following steps:
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide, under basic conditions.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a suitable hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 5-bromo-N-(3-cyanophenyl)-2-benzamide.
Reduction: Formation of 5-bromo-N-(3-aminophenyl)-2-hydroxybenzamide.
Substitution: Formation of 5-methoxy-N-(3-cyanophenyl)-2-hydroxybenzamide or 5-ethoxy-N-(3-cyanophenyl)-2-hydroxybenzamide.
Scientific Research Applications
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-cyanophenyl)-2-ethoxybenzamide
- 5-bromo-N-(3-cyanophenyl)-2-thiophenesulfonamide
- 5-bromo-N-(3-cyanophenyl)-2-fluorobenzamide
Uniqueness
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. Additionally, the combination of bromine, cyano, and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-5-13(18)12(7-10)14(19)17-11-3-1-2-9(6-11)8-16/h1-7,18H,(H,17,19) |
InChI Key |
JUUZYMRCWYIJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12479802.png)

![(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B12479824.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12479827.png)
![N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine](/img/structure/B12479829.png)

![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12479850.png)
![1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one](/img/structure/B12479856.png)
![2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12479859.png)
![N-(3-ethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B12479863.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12479883.png)
![[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine](/img/structure/B12479892.png)
